Thymidine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

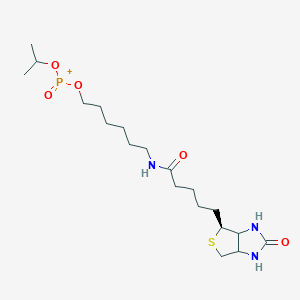

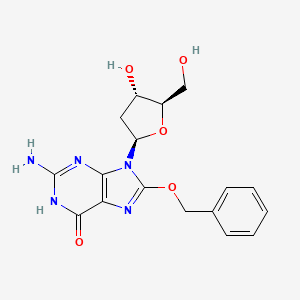

Thymidine-d3 (Thd3) is a nucleoside analog derived from the nucleoside thymidine. It is a synthetic form of thymidine, containing a deuterium atom at the 3’ position of the pyrimidine ring. Thd3 has been widely used in scientific research due to its unique properties and its ability to be used in a variety of applications. In

Aplicaciones Científicas De Investigación

Cell Proliferation Studies : Thymidine-d3 is frequently used in autoradiography and other techniques to study cell proliferation. It incorporates into the DNA of dividing cells, allowing researchers to track cell division and DNA synthesis. This method is especially useful in identifying dividing cells in various tissues, including the brain and cancerous tissues (Scheuermann & Taegder, 1968); (Schultze & Oehlert, 1960).

Cancer Research : this compound has been utilized in cancer research to study tumor growth and response to treatments. It helps in understanding the proliferation rate of cancer cells and their response to various therapeutic agents (Hellman & Ullberg, 1986); (Kaneko et al., 1963).

Imaging and Diagnostics : this compound is used in positron emission tomography (PET) imaging, particularly in the form of fluorinated derivatives, to visualize cell proliferation in vivo. This application is significant in the diagnosis and monitoring of cancer (Wodarski et al., 2000).

Studying DNA Synthesis and Repair : Research involving this compound helps in understanding the dynamics of DNA synthesis and repair mechanisms. This is crucial in studying the cellular response to DNA damage and the efficacy of DNA repair pathways (Hu et al., 2002).

Pharmacological Research : this compound is used in pharmacological research to understand the effects of various drugs on cell proliferation and DNA synthesis. This application is vital in drug development and understanding drug mechanisms (Mitsuhashi et al., 1991).

Studying the Metabolism of Cells : this compound can be used to investigate the metabolic pathways in cells, particularly in relation to nucleoside metabolism and DNA synthesis. This research is important for understanding cellular metabolism and its alterations in diseases (Shiue et al., 1980).

Mecanismo De Acción

Target of Action

Thymidine-d3, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .

Mode of Action

This compound is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . This compound is incorporated into dividing cells, and the level of this incorporation is proportional to the amount of cell proliferation .

Biochemical Pathways

This compound is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also involved in the salvage pathway where deoxythymidine monophosphate (dTMP) is produced by thymidine phosphorylation catalyzed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalyzed by thymidylate synthase (TS) .

Pharmacokinetics

It is known that this compound is non-toxic and as part of one of the four nucleosides in dna, it is a naturally occurring compound that exists in all living organisms and dna viruses .

Result of Action

The result of this compound action is the synchronization of cells in the S phase of the cell cycle . This synchronization is crucial for maintaining the proper timing and sequence of events in the cell cycle, ensuring accurate DNA replication and cell division .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of this compound can affect mutation rates. Both an excess and a deficiency of this compound during growth can increase mutation . Furthermore, the action of this compound can be influenced by the presence of other nucleotides and the overall metabolic state of the cell .

Direcciones Futuras

Recent studies suggest that Thymidine-d3 could have potential applications in cancer treatment. For instance, one study found that Thymidine can inhibit the DNA damage and apoptosis caused by tumor-treating fields (TTFields), suggesting that combining TTFields and conventional treatments, such as chemotherapy, may enhance prognosis and decrease side effects compared with those of TTFields or conventional treatments alone .

Análisis Bioquímico

Biochemical Properties

Thymidine-d3 is involved in the synthesis of thymidine nucleotides, which are essential building blocks of DNA . In the salvage pathway, this compound is produced by thymidine phosphorylation catalysed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalysed by thymidylate synthase (TS) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into new strands of chromosomal DNA during mitotic cell division is a common assay .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BXKFBODDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)